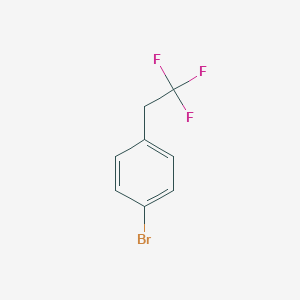

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Description

The exact mass of the compound 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-(2,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYERREWLUUWURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435357 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-88-5 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a bromine atom and a trifluoroethyl group onto a benzene ring offers versatile handles for further chemical modifications. This document details two primary synthetic methodologies: a direct, nickel-catalyzed trifluoroethylation of an aryl bromide and a multi-step approach involving the synthesis and subsequent bromination of a trifluoroethylated aniline precursor. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to ensure reproducibility and facilitate laboratory implementation.

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a valuable intermediate in organic synthesis. The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The trifluoroethyl group is a significant pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on providing detailed and practical synthetic routes to this important compound.

Primary Synthesis Pathway: Nickel-Catalyzed Reductive Cross-Coupling

A highly efficient and direct method for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene involves a nickel-catalyzed reductive cross-coupling reaction. This approach utilizes readily available starting materials and offers good functional group tolerance.[1][2][3]

Reaction Scheme

References

- 1. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to provide context and allow for informed estimations of its properties.

Chemical Identity and Structure

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a substituted benzene derivative featuring a bromine atom and a 2,2,2-trifluoroethyl group at the para positions of the aromatic ring.

| Identifier | Value |

| IUPAC Name | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 155820-88-5[1] |

| Molecular Formula | C₈H₆BrF₃[1] |

| Molecular Weight | 239.03 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1CC(F)(F)F)Br[1] |

| InChI Key | SYERREWLUUWURN-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5) | 1-Bromo-4-(trifluoromethyl)benzene (CAS: 402-43-7) | (1-Bromo-2,2,2-trifluoroethyl)benzene (Isomer, CAS: 434-42-4) | 1-Bromo-4-ethylbenzene (CAS: 1585-07-5) |

| Physical State | Solid (predicted) | Liquid | Liquid[2] | Liquid |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | 154-155 °C[3] | Data not available | 199-200 °C |

| Density | Data not available | 1.607 g/mL at 25 °C[3] | 1.555 g/mL at 25 °C[2] | 1.346 g/mL at 25 °C |

| Solubility | Data not available | Not miscible or difficult to mix with water[3] | Data not available | Insoluble in water |

| Refractive Index | Data not available | n20/D 1.472[3] | n20/D 1.487[2] | n20/D 1.547 |

Spectral Data

While specific experimental spectra for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are not available, the expected spectral characteristics can be predicted based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethyl group. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-7.6 ppm). The methylene protons adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly deshielded. The carbons of the trifluoroethyl group would also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the benzene ring, and strong C-F stretching vibrations from the trifluoromethyl group. The C-Br stretching frequency would also be present in the fingerprint region.

Proposed Synthesis Pathway

A plausible synthetic route to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be envisioned via the bromination of 1-(2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is an ortho-, para-directing deactivator. Therefore, the bromination is expected to yield a mixture of ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance.

Caption: Proposed synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Experimental Protocols

The following is a generalized experimental protocol for the bromination of an activated benzene derivative, which can be adapted for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Materials:

-

1-(2,2,2-Trifluoroethyl)benzene

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 1-(2,2,2-trifluoroethyl)benzene and a catalytic amount of anhydrous iron(III) bromide (or iron filings). The flask is cooled in an ice bath.

-

Addition of Bromine: Liquid bromine, dissolved in anhydrous dichloromethane, is added dropwise from the dropping funnel with vigorous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: The reaction is quenched by the slow addition of a saturated sodium thiosulfate solution to remove any unreacted bromine. The mixture is then transferred to a separatory funnel, and the organic layer is washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Caption: Generalized experimental workflow for the synthesis.

Safety Information

Conclusion

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a compound with potential applications in synthetic chemistry. Although its physicochemical properties are not extensively documented, this guide provides a foundational understanding based on its chemical structure and data from related molecules. The proposed synthetic pathway and experimental workflow offer a practical starting point for its preparation in a laboratory setting. Further experimental investigation is required to fully characterize this compound.

References

An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a lipophilic 2,2,2-trifluoroethyl group, makes it a valuable building block in organic synthesis. The trifluoroethyl moiety is particularly important in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Chemical Identity and Structure

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a disubstituted benzene derivative. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the trifluoroethyl group acts as a key pharmacophore.

-

IUPAC Name: 1-bromo-4-(2,2,2-trifluoroethyl)benzene[1]

-

Molecular Formula: C₈H₆BrF₃[1]

-

SMILES: C1=CC(=CC=C1CC(F)(F)F)Br[1]

-

InChIKey: SYERREWLUUWURN-UHFFFAOYSA-N[1]

Caption: Chemical structure of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its physical characteristics.

| Property | Value | Reference |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Density | Not specified in provided results | |

| Kovats Retention Index | 1594 (Standard non-polar) | [1] |

| ¹⁹F NMR Spectrum | Data available | [1] |

Synthesis

While specific industrial synthesis routes for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the deoxofluorination of a corresponding carboxylic acid. A related synthesis mentioned in the literature involves the deoxofluorination of aliphatic carboxylic acids to yield trifluoromethyl-substituted derivatives.[1]

Caption: A plausible synthetic workflow for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Reactivity and Applications in Drug Development

The dual functionality of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene makes it a highly versatile reagent in the synthesis of complex organic molecules.

Aryl Bromide Reactivity: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 4-position of the trifluoroethyl benzene core. Common transformations include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

Role of the Trifluoroethyl Group: The -CH₂CF₃ moiety is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups.

-

Favorable Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets.

Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

This protocol provides a representative experimental procedure for the use of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene as a substrate in a Suzuki-Miyaura coupling reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation:

-

To an oven-dried reaction vessel, add 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

-

Reaction Setup:

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

-

A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added via syringe.

-

-

Reaction Execution:

-

The reaction mixture is heated with vigorous stirring. The optimal temperature typically ranges from 80°C to 110°C.

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed sequentially with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

-

Safety and Handling

Based on GHS classifications, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the orthogonal reactivity of the aryl bromide and the beneficial physicochemical properties imparted by the trifluoroethyl group. A thorough understanding of its properties, synthesis, and reactivity enables researchers to strategically incorporate this moiety into complex molecular architectures to develop novel therapeutics and advanced materials.

References

spectroscopic data (NMR, IR, MS) for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

An In-depth Spectroscopic Analysis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, tailored for researchers, scientists, and professionals in the field of drug development. This document presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.48 | Doublet | 6.6 | 2H | Ar-H |

| 7.15 | Doublet | 7.8 | 2H | Ar-H |

| 3.30 | Quartet | 10.5 | 2H | -CH₂CF₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity (from coupling with F) | Coupling Constant (J) Hz | Assignment |

| 132.0 | Singlet | - | Ar-C |

| 131.9 | Singlet | - | Ar-C |

| 129.2 | Singlet | - | Ar-C |

| 125.6 | Quartet | 274.8 | -C F₃ |

| 39.8 | Quartet | 29.6 | -C H₂CF₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| -66.0 | Triplet | 10.2 | 3F | -CH₂CF ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 282 MHz

Table 4: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| HRMS (EI) | 237.9607 | [M]⁺ (Calculated for C₈H₆BrF₃: 237.9605) |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1585 | Medium-Weak | Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1150 | Strong | C-F Stretch |

| 1070-1030 | Medium | C-Br Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-plane Bend |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene was prepared by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and relative to an external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy

The infrared spectrum was predicted based on characteristic absorption frequencies of the functional groups present in the molecule. For experimental acquisition, a thin solid film would be prepared by dissolving a small amount of the compound in a volatile solvent, such as methylene chloride, and depositing a drop of the solution onto a potassium bromide (KBr) plate. After evaporation of the solvent, the plate would be mounted in an FTIR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electron ionization (EI) source. The solid sample was introduced into the mass spectrometer, where it was vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis to elucidate and confirm the structure of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

commercial availability and suppliers of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS No. 155820-88-5), a key building block in modern organic synthesis. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and its application in significant carbon-carbon and carbon-nitrogen bond-forming reactions. The information is intended to support researchers in medicinal chemistry, agrochemicals, and materials science.

Commercial Availability and Suppliers

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is commercially available from a number of chemical suppliers catering to research and development needs. The compound is typically offered in various quantities, from milligrams to grams.

Table 1: Commercial Suppliers of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

| Supplier | Catalog Number | Purity | Available Quantities |

| Alfa Chemistry | ACM155820885 | >97% | Inquiry |

| Santa Cruz Biotechnology | sc-225301 | Inquiry | Inquiry |

| Matrix Scientific | 032504 | >97% | Inquiry |

| Oakwood Chemical | 036127 | >97% | 250mg, 1g, 5g |

| BenchChem | BCM155820885 | >97% | Inquiry |

| Novachemistry | NVC064573 | >97% | Inquiry |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is presented below. This data is essential for its handling, storage, and for predicting its behavior in chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| CAS Number | 155820-88-5 | |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| IUPAC Name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Appearance | White solid | [1] |

| Melting Point | 55-57 °C | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ ppm 7.48 (d, J = 6.6 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 3.30 (q, J = 10.5 Hz, 2H) | [1] |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ ppm -65.7 (t, J = 11.3 Hz, 3F) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ppm 132.2 (d, J = 1.2 Hz), 131.9, 131.0, 125.6 (q, J = 275.8 Hz), 121.3, 39.9 (q, J = 29.6 Hz) | [1] |

| HRMS (EI) | Calculated for C₈H₆BrF₃: 237.9605; Found: 237.9606 | [1] |

Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Experimental Protocol: Nickel-Catalyzed Trifluoroethylation of 1,4-Dibromobenzene

This protocol is adapted from established literature procedures for the trifluoroethylation of aryl bromides.[2][3]

Materials:

-

1,4-Dibromobenzene

-

1-Chloro-2,2,2-trifluoroethane (CF₃CH₂Cl)

-

Nickel(II) bromide (NiBr₂)

-

Magnesium chloride (MgCl₂)

-

Zinc dust (Zn)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (5 mol%), dtbbpy (5 mol%), MgCl₂ (1.5 equivalents), and Zn dust (3.0 equivalents).

-

Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Add 1,4-dibromobenzene (1.0 equivalent) to the Schlenk tube under the inert atmosphere.

-

Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble 1-chloro-2,2,2-trifluoroethane gas through the stirred reaction mixture for 5-10 minutes, or add a solution of it in DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Caption: Plausible synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Applications in Organic Synthesis

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The presence of the aromatic bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be coupled with various organoboron reagents to introduce new aryl, heteroaryl, or vinyl substituents.

Generic Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds, allowing for the synthesis of arylamines. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be coupled with a wide range of primary and secondary amines.

Generic Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, XPhos)

-

Base (e.g., NaOtBu, K₃PO₄, LHMDS)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst/pre-catalyst (1-5 mol%), and the base (1.5-2.5 equiv.) in a reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat (typically 80-120 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Safety Information

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Information

| Category | Information |

| GHS Pictograms | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a cool, dry place in a tightly sealed container. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the SDS before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine and predict its solubility. The guide outlines a detailed experimental protocol for solubility determination and introduces theoretical models for prediction, enabling researchers to generate the necessary data for their work.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a liquid at room temperature, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the solute concentration.

2.1. Materials and Equipment

-

1-Bromo-4-(2,2,2-trifluoroethyl)benzene (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated flasks or vials

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes for standard preparation

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute is crucial to ensure that a saturated solution is formed.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility. One such widely used method is the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model.[1][2] The UNIFAC model is a group-contribution method that predicts activity coefficients, which can then be used to calculate solubility.[3][4]

The model breaks down molecules into their constituent functional groups and uses empirically derived interaction parameters between these groups to estimate the activity coefficient of the solute in the solvent.[1] For brominated aromatic compounds, specific UNIFAC group interaction parameters may be necessary for accurate predictions. Various software packages are available that implement the UNIFAC model.[5] While providing valuable estimates, it is important to note that the accuracy of these predictions can vary, and experimental validation is often recommended.[3][6]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a researcher to assess the solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Caption: Logical workflow for solubility assessment.

References

- 1. scispace.com [scispace.com]

- 2. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scm.com [scm.com]

- 6. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details two principal synthetic strategies: a direct nickel-catalyzed trifluoroethylation and a multi-step approach commencing with the Friedel-Crafts acylation of bromobenzene.

Synthetic Pathways Overview

Two main pathways for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are presented, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.

Route 1: Direct Nickel-Catalyzed Trifluoroethylation

This modern approach offers a direct and efficient method for the synthesis of the target compound from readily available starting materials.

Caption: Direct synthesis via nickel-catalyzed cross-coupling.

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation

This classical multi-step route provides a versatile alternative, utilizing well-established organic transformations.

Caption: Multi-step synthesis involving a ketone intermediate.

Experimental Protocols and Data

Route 1: Nickel-Catalyzed Reductive Trifluoroethylation of 1,4-Dibromobenzene

This procedure is adapted from the work of Zhang and colleagues, which describes a nickel-catalyzed reductive cross-coupling between aryl halides and chlorotrifluoroethane.[1] This method is advantageous due to its directness and use of an inexpensive trifluoroethyl source.

Experimental Workflow

Caption: Workflow for nickel-catalyzed trifluoroethylation.

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| 1,4-Dibromobenzene | 1.0 | Starting aryl halide. |

| Chlorotrifluoroethane | Excess | Trifluoroethyl source. |

| Nickel(II) Bromide (NiBr2) | 0.1 | Catalyst precursor. |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | 0.1 | Ligand. |

| Zinc powder | 3.0 | Reducing agent. |

| Anhydrous N,N-Dimethylacetamide (DMA) | - | Solvent. |

Procedure

-

To an oven-dried sealed tube, add 1,4-dibromobenzene, NiBr2, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc powder.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMA via syringe.

-

Introduce chlorotrifluoroethane gas into the sealed tube.

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Expected Yield: Moderate to good yields are typically reported for this type of transformation.

Route 2: Multi-step Synthesis

This route involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Bromobenzene

This reaction introduces the trifluoroacetyl group onto the bromobenzene ring.

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| Bromobenzene | 1.0 | Starting material. |

| Trifluoroacetic Anhydride | 1.1-1.5 | Acylating agent. |

| Aluminum Chloride (AlCl3) | 1.1-1.5 | Lewis acid catalyst. |

| Dichloromethane (DCM) | - | Solvent. |

Procedure

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add trifluoroacetic anhydride dropwise.

-

To this mixture, add bromobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be purified by distillation or column chromatography.

Expected Yield: Good to excellent yields are generally achieved for this reaction.

Step 2: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

Three common methods for the reduction of the ketone to the corresponding alkane are presented below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

Method A: Clemmensen Reduction (Acidic Conditions)

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| 1-(4-bromophenyl)-2,2,2-trifluoroethanone | 1.0 | Starting ketone. |

| Zinc Amalgam (Zn(Hg)) | Excess | Reducing agent. |

| Concentrated Hydrochloric Acid (HCl) | Excess | Acidic medium. |

| Toluene | - | Co-solvent. |

Procedure

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the solution and washing the zinc with water.

-

To a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours. Additional portions of concentrated HCl may be added during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Method B: Wolff-Kishner Reduction (Basic Conditions)

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| 1-(4-bromophenyl)-2,2,2-trifluoroethanone | 1.0 | Starting ketone. |

| Hydrazine Hydrate (N2H4·H2O) | 3.0-5.0 | Forms hydrazone. |

| Potassium Hydroxide (KOH) | 3.0-5.0 | Strong base. |

| Diethylene Glycol | - | High-boiling solvent. |

Procedure

-

To a round-bottom flask equipped with a reflux condenser, add 1-(4-bromophenyl)-2,2,2-trifluoroethanone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

-

Heat the mixture to 130-140 °C for 1-2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 3-5 hours.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether or toluene).

-

Wash the combined organic extracts with dilute HCl and then with water.

-

Dry the organic layer and remove the solvent to yield the crude product, which can be purified by column chromatography.

Method C: Two-Step Reduction via Alcohol and Barton-McCombie Deoxygenation

This method is suitable for substrates sensitive to both strong acid and strong base.

Sub-step 2a: Reduction to 1-(4-bromophenyl)-2,2,2-trifluoroethanol

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| 1-(4-bromophenyl)-2,2,2-trifluoroethanone | 1.0 | Starting ketone. |

| Sodium Borohydride (NaBH4) | 1.1-1.5 | Reducing agent. |

| Methanol or Ethanol | - | Solvent. |

Procedure

-

Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone in methanol or ethanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate to give the alcohol, which can be used in the next step without further purification.

Sub-step 2b: Barton-McCombie Deoxygenation of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

Materials and Reagents

| Reagent/Material | Molar Equiv. | Notes |

| 1-(4-bromophenyl)-2,2,2-trifluoroethanol | 1.0 | Starting alcohol. |

| Phenyl Chlorothionoformate | 1.2 | Forms thiocarbonyl ester. |

| Pyridine or DMAP | 1.2 | Base. |

| Tributyltin Hydride (Bu3SnH) | 1.5 | Hydrogen atom donor. |

| Azobisisobutyronitrile (AIBN) | 0.1 | Radical initiator. |

| Toluene or Benzene | - | Solvent. |

Procedure

-

To a solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanol and pyridine (or DMAP) in an inert solvent, add phenyl chlorothionoformate at 0 °C. Stir at room temperature until the formation of the thiocarbonyl ester is complete (monitored by TLC).

-

Work up the reaction to isolate the intermediate thiocarbonyl ester.

-

To a solution of the thiocarbonyl ester in toluene, add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the mixture to reflux (80-110 °C) for 1-3 hours.

-

Cool the reaction and remove the solvent. The crude product can be purified by column chromatography to separate it from the tin byproducts.

Concluding Remarks

The synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be effectively achieved through either a direct nickel-catalyzed cross-coupling reaction or a more traditional multi-step sequence involving a Friedel-Crafts acylation and subsequent reduction. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the compatibility of the reaction conditions with other functional groups in more complex applications. The protocols provided in this guide offer robust and reproducible methods for obtaining this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, structured quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be efficiently achieved through a two-step process. This method involves an initial Friedel-Crafts acylation of bromobenzene with trifluoroacetic anhydride to produce a ketone intermediate, which is subsequently reduced to the desired trifluoroethyl-substituted benzene derivative.

The overall reaction scheme is as follows:

-

Step 1: Friedel-Crafts Acylation Bromobenzene reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one.

-

Step 2: Ketone Reduction The intermediate ketone is then reduced using a mild reducing agent, such as sodium borohydride (NaBH₄), to afford the final product, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts acylation and ketone reduction.

Step 1: Synthesis of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

Materials:

-

Bromobenzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

To the dropping funnel, add a solution of bromobenzene (1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, again keeping the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one, which can be purified by distillation or recrystallization.

Step 2: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Materials:

-

2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. The product can be further purified by column chromatography or distillation.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. It is determined by the limiting reactant in the chemical equation.

Molar Masses of Reactants, Intermediates, and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Bromobenzene | C₆H₅Br | 157.01[1][2][3][4][5] |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03[6][7][8][9] |

| Aluminum Chloride | AlCl₃ | 133.34 |

| 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (Ketone) | C₈H₄BrF₃O | 253.02[10] |

| Sodium Borohydride | NaBH₄ | 37.83[11][12][13][14] |

| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Final Product) | C₈H₆BrF₃ | 239.03[15] |

Stoichiometry of the Reactions

Step 1: Friedel-Crafts Acylation C₆H₅Br + (CF₃CO)₂O --(AlCl₃)--> C₈H₄BrF₃O + CF₃COOH Stoichiometric Ratio: 1 : 1

Step 2: Ketone Reduction 4 C₈H₄BrF₃O + NaBH₄ + 4 H₂O → 4 C₈H₆BrF₃ + NaB(OH)₄ Stoichiometric Ratio (simplified for calculation): 1 : 0.25 (Ketone : NaBH₄)

Theoretical Yield Calculation: A Worked Example

Let's assume a hypothetical experiment starting with 10.0 g of bromobenzene .

Step 1: Theoretical Yield of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

-

Calculate the moles of the starting material (Bromobenzene):

-

Moles = Mass / Molar Mass

-

Moles of Bromobenzene = 10.0 g / 157.01 g/mol = 0.0637 mol

-

-

Identify the limiting reactant:

-

Assuming trifluoroacetic anhydride is used in excess (as is common in such reactions to drive the reaction to completion), bromobenzene is the limiting reactant.

-

-

Calculate the theoretical yield of the ketone intermediate in moles:

-

Based on the 1:1 stoichiometry, the moles of ketone produced will be equal to the moles of bromobenzene reacted.

-

Theoretical moles of ketone = 0.0637 mol

-

-

Calculate the theoretical yield of the ketone intermediate in grams:

-

Theoretical Mass = Moles × Molar Mass

-

Theoretical Mass of Ketone = 0.0637 mol × 253.02 g/mol = 16.12 g

-

Step 2: Theoretical Yield of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

-

Calculate the moles of the starting material for this step (Ketone):

-

We will use the theoretical moles of the ketone calculated in Step 1, assuming 100% yield from the first step for the purpose of calculating the overall theoretical yield.

-

Moles of Ketone = 0.0637 mol

-

-

Identify the limiting reactant:

-

The protocol specifies using an excess of sodium borohydride, so the ketone is the limiting reactant.

-

-

Calculate the theoretical yield of the final product in moles:

-

The stoichiometry of the reduction of the ketone to the alcohol is 1:1.

-

Theoretical moles of final product = 0.0637 mol

-

-

Calculate the theoretical yield of the final product in grams:

-

Theoretical Mass = Moles × Molar Mass

-

Theoretical Mass of Final Product = 0.0637 mol × 239.03 g/mol = 15.23 g

-

This value represents the overall theoretical yield of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene starting from 10.0 g of bromobenzene, assuming both reactions go to completion.

Summary of Quantitative Data

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Ketone Reduction | Overall Synthesis |

| Starting Material | Bromobenzene | Ketone Intermediate | Bromobenzene |

| Mass of Starting Material (g) | 10.0 | 16.12 (Theoretical) | 10.0 |

| Molar Mass of Starting Material ( g/mol ) | 157.01 | 253.02 | 157.01 |

| Moles of Starting Material (mol) | 0.0637 | 0.0637 | 0.0637 |

| Limiting Reactant | Bromobenzene | Ketone Intermediate | Bromobenzene |

| Product | Ketone Intermediate | Final Product | Final Product |

| Molar Mass of Product ( g/mol ) | 253.02 | 239.03 | 239.03 |

| Stoichiometric Ratio (Reactant:Product) | 1:1 | 1:1 | 1:1 |

| Theoretical Yield (moles) | 0.0637 | 0.0637 | 0.0637 |

| Theoretical Yield (grams) | 16.12 | 15.23 | 15.23 |

Visualization of the Synthetic and Calculation Workflow

The following diagram illustrates the two-step synthesis and the logical flow of the theoretical yield calculation.

Caption: Synthetic pathway and theoretical yield calculation workflow for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

References

- 1. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromobenzene - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Bromobenzene | 108-86-1 [chemicalbook.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 8. Trifluoroacetic anhydride ReagentPlus�, = 99 407-25-0 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 13. thomassci.com [thomassci.com]

- 14. byjus.com [byjus.com]

- 15. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoroethyl Group: A Deep Dive into its Electronic Influence on the Benzene Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) offers a unique electronic profile that significantly influences the properties of aromatic systems. This technical guide provides a comprehensive analysis of the electronic effects of the trifluoroethyl group on the benzene ring, presenting key quantitative data, detailed experimental methodologies, and conceptual visualizations to aid in research and development.

Electronic Effects: An Overview

The trifluoroethyl group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. However, the presence of the methylene (-CH₂) spacer between the trifluoromethyl group and the benzene ring differentiates its electronic impact from the more commonly studied trifluoromethyl (-CF₃) group. This insulating methylene unit modulates the strong inductive effect of the -CF₃ group, resulting in a nuanced electronic influence on the aromatic ring.

The primary electronic effects of the trifluoroethyl group can be summarized as:

-

Inductive Effect (-I): The trifluoroethyl group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond network. This deactivates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of attached functional groups.

-

Resonance Effect: The trifluoroethyl group does not have any significant resonance-donating or -withdrawing capabilities.

-

Meta-Directing Nature: As a deactivating group, the trifluoroethyl substituent directs incoming electrophiles to the meta position during electrophilic aromatic substitution reactions. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing group.[1]

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the trifluoroethyl group, several key parameters are considered. These include Hammett constants, which provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative, and pKa values of substituted phenols and anilines, which reflect the group's impact on acidity and basicity.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[2] The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.[2] The σ value is position-dependent, with σₚ representing the effect from the para position and σₘ from the meta position.

Unfortunately, experimentally derived Hammett constants for the trifluoroethyl (-CH₂CF₃) group are not as widely tabulated as those for the trifluoromethyl (-CF₃) group. However, based on its structure, its σ values are expected to be positive, indicating its electron-withdrawing nature, but smaller in magnitude than those of the -CF₃ group due to the insulating effect of the methylene spacer. For comparison, the Hammett constants for the trifluoromethyl group are provided in the table below.

Table 1: Hammett Substituent Constants

| Substituent | σₘ[3] | σₚ[3] |

| -CF₃ | 0.44 | 0.57 |

| -CH₂Cl | 0.12 | 0.18 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

Acidity of Substituted Phenols and Anilines (pKa)

The electron-withdrawing nature of the trifluoroethyl group is expected to increase the acidity of phenols and decrease the basicity of anilines. This is because the -CH₂CF₃ group helps to stabilize the resulting phenoxide or anilinium ions.

Experimentally determined pKa values for 4-(2,2,2-trifluoroethyl)phenol and 4-(2,2,2-trifluoroethyl)aniline are not widely reported in the literature. However, for context, the pKa of 4-trifluoromethylphenol is 9.39, which is slightly lower than that of phenol (10.0), indicating increased acidity due to the electron-withdrawing trifluoromethyl group.[4] It is anticipated that the pKa of 4-(2,2,2-trifluoroethyl)phenol would fall between that of phenol and 4-trifluoromethylphenol.

Table 2: pKa Values of Substituted Phenols and Anilines

| Compound | pKa |

| Phenol | 10.0 |

| 4-Trifluoromethylphenol | 9.39[4] |

| Aniline | 4.63 |

| 4-Trifluoromethylaniline | 3.51 |

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic environment of the trifluoroethyl-substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the benzene ring of trifluoroethylbenzene will show characteristic shifts and coupling patterns. The electron-withdrawing nature of the -CH₂CF₃ group will generally cause a downfield shift of the aromatic protons compared to benzene.

-

¹³C NMR: The carbon atoms of the benzene ring will also be affected, with the ipso-carbon (the carbon attached to the substituent) and the other ring carbons showing shifts indicative of the electronic perturbation.

-

¹⁹F NMR: This is a particularly powerful technique for studying fluorinated compounds. The trifluoroethyl group will give a distinct signal in the ¹⁹F NMR spectrum, and its chemical shift can provide information about the electronic environment. The 19F NMR chemical shifts for organofluorine compounds typically range from -50 to -70 ppm for CF₃ groups.[5] For 2,2,2-trifluoroethylbenzene, the 19F NMR chemical shift is reported in CDCl₃.[6]

Table 3: NMR Spectroscopic Data for (2,2,2-Trifluoroethyl)benzene

| Nucleus | Chemical Shift (δ, ppm) |

| ¹⁹F | referenced to CFCl₃ in CDCl₃[6] |

Note: Specific peak assignments for ¹H and ¹³C NMR are dependent on the specific isomer and experimental conditions and should be consulted from original research articles.

Infrared (IR) Spectroscopy

The IR spectrum of trifluoroethylbenzene will exhibit characteristic absorption bands for the aromatic ring and the trifluoroethyl group. Key absorptions include:

-

Aromatic C-H stretch: Typically found in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.

Table 4: Key IR Absorption Bands for Substituted Benzenes

| Vibration | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch (in CF₃) | 1350-1100 |

Note: This table provides general ranges. Specific peak positions for (2,2,2-trifluoroethyl)benzene should be obtained from an experimental spectrum. The NIST WebBook provides a gas-phase IR spectrum for trifluoromethylbenzene.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of trifluoroethylbenzene is characterized by absorptions arising from π→π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituent. Electron-withdrawing groups can cause a hypsochromic (blue) shift or a bathochromic (red) shift depending on the nature of the transition. For benzene, characteristic absorptions occur around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm.[8][9] Substitution with a trifluoroethyl group is expected to cause a slight shift in these bands.

Table 5: UV-Vis Absorption Maxima (λmax) for Benzene

| Transition | λmax (nm) |

| π → π | ~204 |

| π → π (fine structure) | ~256 |

Note: Specific λmax values for (2,2,2-trifluoroethyl)benzene should be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoroethyl-substituted compounds and the determination of their electronic parameters.

Synthesis of 4-(2,2,2-Trifluoroethyl)aniline

A common route for the synthesis of N-trifluoroethylated anilines involves the reaction of an aniline with a trifluoroethylating agent. A detailed protocol for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride has been reported.[10]

Experimental Workflow for N-Trifluoroethylation of Aniline

Caption: Synthesis of 4-(2,2,2-trifluoroethyl)aniline.

Synthesis of 4-(2,2,2-Trifluoroethyl)phenol

The synthesis of substituted phenols can be achieved through various methods, including the Friedel-Crafts alkylation of a phenol or the modification of a pre-functionalized benzene ring. A general protocol for the synthesis of a substituted phenol via Friedel-Crafts alkylation is provided below. This can be adapted for the synthesis of 4-(2,2,2-trifluoroethyl)phenol using an appropriate trifluoroethylating agent.

Experimental Workflow for Friedel-Crafts Alkylation of Phenol

Caption: Synthesis of 4-(2,2,2-trifluoroethyl)phenol.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[11][12] The underlying principle is that the acidic (phenol) and basic (phenoxide) forms of the compound have different absorption spectra.

Experimental Workflow for pKa Determination by UV-Vis Spectrophotometry

Caption: pKa determination by UV-Vis spectrophotometry.

Role in Drug Design and Structure-Activity Relationships (SAR)

The electronic properties of the trifluoroethyl group make it a valuable substituent in drug design. Its electron-withdrawing nature can influence a molecule's pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the trifluoroethyl group can participate in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

The structure-activity relationship (SAR) of a drug candidate can be significantly impacted by the introduction of a trifluoroethyl group. For example, in the development of enzyme inhibitors, the electron-withdrawing properties of the -CH₂CF₃ group can modulate the reactivity of a nearby functional group, leading to improved inhibitory potency.

Logical Relationship in SAR Study of an Enzyme Inhibitor

Caption: SAR of a trifluoroethyl-containing inhibitor.

Conclusion

The trifluoroethyl group imparts a distinct and valuable electronic signature to the benzene ring. Its strong inductive electron-withdrawing effect, moderated by the methylene spacer, influences the reactivity, acidity, basicity, and spectroscopic properties of the aromatic system. While specific quantitative data for the trifluoroethyl group can be sparse in the literature compared to its trifluoromethyl counterpart, the principles outlined in this guide provide a solid foundation for understanding and predicting its behavior. The detailed experimental protocols and conceptual diagrams offer practical tools for researchers engaged in the synthesis and characterization of trifluoroethyl-substituted aromatic compounds for applications in drug discovery and materials science. Further experimental determination of the Hammett constants and pKa values for trifluoroethyl-substituted systems would be a valuable contribution to the field.

References

- 1. web.viu.ca [web.viu.ca]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related chemicals to offer a thorough understanding of the necessary safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and disposal of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | PubChem |

| Molecular Weight | 239.03 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | C1=CC(=CC=C1CC(F)(F)F)Br | PubChem |

| InChI | InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11,12)/h1-4H,5H2 | PubChem |

| CAS Number | 155820-88-5 | PubChem |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is classified with the following hazard statements.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

A structurally similar compound, 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene, is classified as Acute Toxicity 3, Oral (H301: Toxic if swallowed) .[2][3] This suggests that 1-Bromo-4-(2,2,2-trifluoroethyl)benzene may also possess significant oral toxicity, and thus, extreme caution should be exercised to prevent ingestion.

Signal Word: Warning[1]

Hazard Pictograms:

Toxicological Information

The trifluoroethyl substituent may influence the metabolic profile and toxicokinetics of the molecule. Studies on other fluorine-containing compounds indicate that metabolism can sometimes lead to the release of fluoride ions, which have their own toxicological profile.[6]

Experimental Protocols and Safety Precautions

Given the identified hazards, stringent safety protocols must be followed when handling 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are recommended as a minimum:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-retardant lab coat, worn fully buttoned. | To protect against skin contact and potential splashes. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors. |

Safe Handling Workflow

All work with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. aarti-industries.com [aarti-industries.com]

- 3. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene with a variety of boronic acids. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group influences the reactivity of the aryl bromide, generally facilitating the oxidative addition step in the catalytic cycle. These protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl compounds bearing the 4-(2,2,2-trifluoroethyl)phenyl moiety, a common structural motif in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields